3-(Acetylmercapto)hexyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetylsulfanylhexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3S/c1-4-5-10(14-9(3)12)6-7-13-8(2)11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSVAFGVJLTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCOC(=O)C)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869869 | |
| Record name | Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear liquid | |
| Record name | 3-(Acetylmercapto)hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/517/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
212.00 °C. @ 760.00 mm Hg | |
| Record name | S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol and heptane | |
| Record name | 3-(Acetylmercapto)hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/517/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.035-1.040 | |
| Record name | 3-(Acetylmercapto)hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/517/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
136954-25-1 | |
| Record name | S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptohexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869869 | |
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| Record name | Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.463 | |
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| Record name | 3-(ACETYLMERCAPTO)HEXYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2951Y254J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Chemistry and Asymmetric Methodologies for 3 Acetylmercapto Hexyl Acetate
Chemical Synthesis Pathways and Reaction Mechanisms for 3-(Acetylmercapto)hexyl Acetate (B1210297)
The creation of 3-(acetylmercapto)hexyl acetate in the laboratory primarily involves multi-step processes, starting from precursor molecules. Understanding the reactivity of these precursors and exploring new, more efficient synthetic routes are key areas of research.
Elucidation of Precursor Reactivity in this compound Formation
The synthesis of this compound can be achieved starting from 3-mercapto-1-hexanol (B33394). This precursor molecule possesses two reactive functional groups: a hydroxyl group and a thiol group. The synthetic strategy involves the sequential acetylation of these two groups.
The reaction proceeds in a two-step manner. In the first step, the more reactive hydroxyl group of 3-mercapto-1-hexanol reacts with an acetylating agent, such as acetyl chloride or acetic anhydride, to form 3-mercaptohexyl acetate. This initial acetylation is a nucleophilic acyl substitution reaction. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A subsequent departure of the leaving group (chloride or acetate) yields the ester.
In the second step, the thiol group of the newly formed 3-mercaptohexyl acetate is acetylated to yield the final product, this compound. This step also proceeds via a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol group acts as the nucleophile.
Step 1: Acetylation of the hydroxyl group 3-Mercapto-1-hexanol + Acetyl Chloride → 3-Mercaptohexyl acetate + HCl
Step 2: Acetylation of the thiol group 3-Mercaptohexyl acetate + Acetyl Chloride → this compound + HCl
It is crucial to control the reaction conditions to ensure the selective acetylation of the hydroxyl group in the first step without significant side reactions involving the thiol group.
Exploration of Novel Synthetic Routes for this compound Production
While the pathway from 3-mercapto-1-hexanol is a common method, research is ongoing to develop more efficient and environmentally benign synthetic routes. One area of exploration is the use of reactive distillation. This technique combines chemical reaction and distillation in a single unit, which can lead to increased conversion and reduced energy consumption. For instance, studies on the synthesis of a related compound, n-hexyl acetate, have demonstrated the potential of reactive distillation using solid acid catalysts. ntnu.noresearchgate.netlboro.ac.uk This approach could potentially be adapted for the production of this compound.
Another avenue of research involves the use of enzymatic catalysts, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different sensory properties. Therefore, methods to obtain enantiomerically pure forms of the compound are of significant interest.
Principles and Applications of Diastereoisomeric Salt Crystallization for this compound
Diastereoisomeric salt crystallization is a classical and widely used method for separating enantiomers of a racemic mixture. wikipedia.org The principle of this technique lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pharmtech.com Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgnii.ac.jp
For a compound like this compound, which is an ester, it would first need to be hydrolyzed to the corresponding carboxylic acid or alcohol to introduce a functional group that can form a salt with a chiral resolving agent. For example, if the ester is hydrolyzed to a carboxylic acid, a chiral amine could be used as the resolving agent. The resulting diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. After separation, the desired enantiomer of the original compound can be regenerated by removing the resolving agent.
While the general principles are well-established, specific applications of this method to this compound are not widely reported in publicly available literature, suggesting that this may be a challenging or less-explored area for this particular compound. The success of this method is highly dependent on finding a suitable chiral resolving agent and crystallization solvent, which often requires empirical screening. kiko-tech.co.jpaiche.org
Enzymatic and Biocatalytic Approaches to Enantiopure this compound
Enzymatic and biocatalytic methods offer a powerful alternative for obtaining enantiopure compounds. acib.at These methods utilize enzymes, such as lipases, which can exhibit high enantioselectivity in catalyzing reactions. jocpr.com One common approach is enzymatic kinetic resolution. jocpr.com
In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. jocpr.com For a racemic mixture of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. Alternatively, a racemic precursor alcohol could be selectively acylated by a lipase to produce an enantiomerically enriched acetate. mdpi.com
Biochemical Transformations and Metabolic Dynamics of 3 Acetylmercapto Hexyl Acetate
Enzymatic Processes Governing the Formation and Degradation of 3-(Acetylmercapto)hexyl Acetate (B1210297)
The formation of 3-(acetylmercapto)hexyl acetate is a multi-step enzymatic process, primarily elucidated in the context of yeast metabolism during fermentation. The degradation of this compound is equally reliant on specific enzymatic activities.
The biosynthesis of this compound hinges on the generation of its direct precursor, 3-mercaptohexan-1-ol (3MH). nih.govacs.orgresearchgate.net This thiol is released from non-volatile precursors present in raw materials like grape must. The key enzymatic step in the formation of this compound is the subsequent acetylation of 3MH. This reaction is catalyzed by alcohol acetyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to the hydroxyl group of 3MH. nih.gov
Characterization of Enzymes Involved in the Thioester Cleavage and Acetylation of this compound Precursors
The liberation of the crucial intermediate, 3-mercaptohexan-1-ol (3MH), from its precursors is a critical control point in the biosynthesis of this compound. In yeast, particularly Saccharomyces cerevisiae, this release is mediated by enzymes with carbon-sulfur lyase activity.
The primary precursors of 3MH in grape juice are S-cysteine and S-glutathione conjugates. nih.govacs.orgresearchgate.net Yeast enzymes, specifically those with β-lyase activity, are responsible for cleaving the C-S bond in the cysteinylated precursor (Cys-3MH) to release 3MH. researchgate.net While the specific β-lyase enzymes have been a subject of ongoing research, their role is fundamental to the production of the free thiol necessary for the subsequent acetylation.
The acetylation of 3MH to form this compound is catalyzed by a well-characterized group of enzymes known as alcohol acetyltransferases (AATs). In Saccharomyces cerevisiae, the product of the ATF1 gene is a key AAT responsible for the synthesis of various acetate esters, including 3-mercaptohexyl acetate. nih.gov Overexpression of the ATF1 gene has been shown to significantly increase the production of acetate esters, highlighting its central role in the formation of this aroma compound. nih.gov
The degradation of this compound is carried out by carboxylesterases. In the plant kingdom, for instance, the Arabidopsis thaliana carboxylesterase AtCXE12 has been shown to hydrolyze volatile acetate esters. biorxiv.org While the specific esterases acting on this compound in various organisms are still being fully elucidated, their activity is crucial in modulating the concentration of this potent aroma molecule.
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme Class | Specific Enzyme (Organism) | Role | Substrate(s) | Product(s) |
| Carbon-Sulfur Lyase | β-lyase (Saccharomyces cerevisiae) | Cleavage of C-S bond | S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) | 3-Mercaptohexan-1-ol (3MH), Pyruvate, Ammonia |
| Alcohol Acetyltransferase | Atf1p (Saccharomyces cerevisiae) | Acetylation | 3-Mercaptohexan-1-ol (3MH), Acetyl-CoA | This compound, Coenzyme A |
| Carboxylesterase | AtCXE12 (Arabidopsis thaliana) | Hydrolysis | This compound | 3-Mercaptohexan-1-ol (3MH), Acetic Acid |
Tracing Metabolic Pathways of this compound in Biological Matrices
The metabolic pathway leading to this compound has been most extensively studied in the context of alcoholic fermentation, particularly in wine production.
The journey begins with odorless precursors in grape juice, primarily the glutathionylated (G-3MH) and cysteinylated (Cys-3MH) forms of 3-mercaptohexan-1-ol. nih.govacs.org During fermentation, yeast cells take up these precursors. The G-3MH is first broken down to Cys-3MH. Subsequently, yeast β-lyases cleave Cys-3MH to release the volatile thiol, 3MH. researchgate.net
Once inside the yeast cell, 3MH can then be acetylated by alcohol acetyltransferases, utilizing the intracellular pool of acetyl-CoA to form this compound. nih.gov The balance between the rate of 3MH release and its subsequent acetylation, versus its potential oxidation or other reactions, determines the final concentration of the acetate ester.
The metabolic fate of this compound itself is primarily its hydrolysis back to 3MH by esterases. This dynamic equilibrium between formation and degradation is influenced by various factors, including the specific yeast strain, fermentation conditions, and the presence of other compounds in the matrix.
While the primary focus of research has been on yeast and its role in fermented beverages, the presence of this compound and its precursors in fruits like passion fruit suggests that similar enzymatic pathways likely exist in these plant matrices. acs.orgnih.gov The enzymes responsible for the release of thiols from their conjugates and their subsequent acetylation in plants are an active area of investigation.
Natural Occurrence and Biogenetic Pathways of 3 Acetylmercapto Hexyl Acetate
Distribution and Concentration of 3-(Acetylmercapto)hexyl Acetate (B1210297) in Natural Sources (e.g., Passiflora edulis f. flavicarpa)
3-(Acetylmercapto)hexyl acetate is a recognized volatile component primarily associated with the yellow passion fruit (Passiflora edulis f. flavicarpa). researchgate.nettum.deacs.org Its presence is a significant contributor to the characteristic sulfurous and tropical notes of the fruit's aroma. researchgate.net While it is a key aroma compound, it is typically found in trace amounts compared to other major volatile constituents like ethyl butanoate, ethyl hexanoate, and various terpenes. uwimona.edu.jm
Research has confirmed the identification of this compound, along with related compounds such as 3-mercaptohexanol and its butanoates and hexanoates, in both fresh yellow passion fruit and its commercial products. researchgate.net However, precise quantitative data on the concentration of this compound in various natural sources remains limited in publicly available literature. Studies on the volatile profiles of different passion fruit varieties and cultivation methods have often focused on the more abundant esters, with sulfur compounds being noted for their sensory impact rather than their specific concentrations. researchgate.netnih.gov
The following table provides a summary of related sulfur compounds and their known occurrence, highlighting the context in which this compound is found.
| Compound | Related Natural Source(s) | Typical Aroma Contribution |
| This compound | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Tropical, sulfury |
| 3-Mercaptohexan-1-ol (3MH) | Passion Fruit, Sauvignon Blanc Grapes | Grapefruit, passion fruit, guava |
| 3-Mercaptohexyl acetate (3MHA) | Passion Fruit, Sauvignon Blanc Wine, Guava | Blackcurrant, boxwood, passion fruit |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Sauvignon Blanc Grapes | Boxwood, broom, blackcurrant |
Proposed Biogenetic Mechanisms for this compound Synthesis in Botanical Systems
The biosynthesis of this compound in plants is not fully elucidated, but research on related compounds in passion fruit and other fruits like grapes provides a strong basis for a proposed pathway. The synthesis is believed to be a multi-step process involving precursor compounds and specific enzymatic reactions.
A key precursor to many volatile sulfur compounds is the amino acid cysteine. In the case of the closely related and more studied compound, 3-mercaptohexan-1-ol (3MH), its biogenesis is understood to proceed through conjugates of cysteine and glutathione. researchgate.net In passion fruit, non-volatile S-cysteinylated precursors have been identified, which can be enzymatically cleaved to release the free thiol, 3MH. researchgate.net This cleavage is carried out by β-lyase enzymes.
Therefore, the proposed biogenetic pathway for this compound can be summarized as follows:
Formation of Precursors: Synthesis of S-glutathionylated and subsequently S-cysteinylated precursors of 3-mercaptohexan-1-ol.
Release of the Thiol: Enzymatic cleavage of the cysteine conjugate by a β-lyase to release the volatile thiol, 3-mercaptohexan-1-ol.
Esterification: Acetylation of 3-mercaptohexan-1-ol by an alcohol acetyltransferase (AAT) to form this compound.
An alternative minor pathway for the formation of 3MH has also been proposed, involving the addition of a sulfur compound, such as hydrogen sulfide, to a C6 unsaturated aldehyde like (E)-2-hexenal. researchgate.net
Environmental and Physiological Factors Influencing this compound Biogenesis
The production of this compound in passion fruit is influenced by a range of environmental and physiological factors.
Physiological Factors:
Ripening Stage: The stage of fruit ripeness is a critical factor. The concentration of many volatile compounds, including esters, increases significantly as the fruit matures. tum.decirad.fr This is linked to an increase in the activity of enzymes such as lipoxygenase and alcohol acetyltransferases, which are involved in the biosynthesis of aroma precursors and the final esterification step. nih.gov The production of ethylene, a key plant hormone in ripening, also increases dramatically during this process and is associated with the expression of genes involved in aroma synthesis. cirad.fr For both organic and conventional passion fruit, the total phenolic compounds, which can act as antioxidant precursors, also increase during ripening. nih.gov
Environmental Factors:
Climate and Soil: Environmental factors such as temperature, light exposure, water availability, and soil composition are known to have a significant impact on fruit physiology and the development of aroma compounds. mdpi.com These factors can induce stress responses in the plant, leading to changes in the metabolic pathways that produce volatile compounds. However, specific research detailing the direct effects of these environmental stressors on the biogenesis of this compound is limited.
Post-harvest Handling: The conditions under which the fruit is stored and processed after harvesting can also affect the final concentration of volatile compounds.
Mechanistic Studies on the Biological Relevance of 3 Acetylmercapto Hexyl Acetate
Investigation of 3-(Acetylmercapto)hexyl Acetate (B1210297) as a Flavor Precursor: Unraveling Chemical Transformation Mechanisms
3-(Acetylmercapto)hexyl acetate is recognized primarily as a flavor precursor, a stable, non-volatile molecule that releases potent aroma compounds under specific conditions. Its structure contains two ester linkages: an acetate ester and a thioacetate (B1230152) (acetylmercapto) group. The breakdown of these moieties is key to its function in flavoring systems. The primary flavor-active compound released is the highly aromatic 3-mercaptohexan-1-ol and its corresponding acetate, 3-mercaptohexyl acetate.
The transformation from the non-aromatic precursor to the volatile aroma compounds can be initiated through several mechanisms, primarily enzymatic hydrolysis or thermal degradation.
Enzymatic Hydrolysis: In biological systems, such as fruits (like passion fruit, where related compounds are found) or during fermentation processes (like in winemaking), specific enzymes play a crucial role. Esterase enzymes can cleave the acetate ester group, while thiolases or other hydrolases can act on the thioacetate linkage. The release of the volatile thiol 3-mercaptohexan-1-ol is often the result of the activity of microbial enzymes, which can break the S-acetyl bond. This biotransformation is critical in developing the characteristic tropical fruit and "catty" notes in certain foods and beverages.
Thermal Degradation: During processes like cooking or roasting, heat provides the energy needed to break the chemical bonds within this compound. The thioacetate linkage is generally more labile than the acetate ester and can be cleaved to release the free thiol. This process contributes to the development of savory and roasted notes in cooked products. For instance, it is used to impart tropical fruit notes at very low concentrations (0.5-1 ppm) and savory notes in chicken or pork applications. thegoodscentscompany.com
The table below outlines the key transformations and the resulting compounds.
| Precursor Compound | Transformation Mechanism | Key Enzyme/Condition | Primary Volatile Product(s) | Associated Aroma |
| This compound | Enzymatic Hydrolysis | Esterases, Thiolases | 3-Mercaptohexyl acetate, 3-Mercaptohexan-1-ol | Tropical fruit, Black currant, Savory |
| This compound | Thermal Degradation | High Temperature (Cooking) | 3-Mercaptohexyl acetate, Acetic Acid, Thioacetic Acid | Roasted, Savory, Sulfurous |
Functional Significance of the Acetylmercapto Moiety in Biologically Active Compounds
The acetylmercapto moiety (CH₃COS-) is a thioester group that serves a significant function in various biologically active compounds beyond flavor precursors. Its primary role is often to act as a protected or "masked" thiol (mercaptan) group. Free thiols are highly reactive and susceptible to oxidation, which can diminish or alter their biological activity. By converting the thiol to a thioester, the stability of the molecule is increased, allowing for easier handling and a more controlled release of the active thiol under specific biological conditions.
This "pro-drug" or "pro-fragrance" strategy is a common tactic. The thioester bond can be selectively cleaved in vivo by enzymes, particularly thioesterases, which are present in many biological systems. This enzymatic cleavage unmasks the thiol group at the target site, allowing it to exert its biological effect.
In the context of cellular metabolism, thioesters, most notably Acetyl-CoA, are fundamental. Acetyl-CoA is a central molecule in the tricarboxylic acid (TCA) cycle and is involved in the biosynthesis of fatty acids and other essential compounds. The high-energy nature of the thioester bond in Acetyl-CoA makes the acetyl group readily transferable, driving many biosynthetic reactions. While this compound is not directly involved in central metabolism, the chemistry of its acetylmercapto group is analogous to these vital biological thioesters.
The functional significance can be summarized as:
Protection and Stability: Masks a reactive thiol group, preventing premature oxidation or reaction.
Controlled Release: Allows for the targeted release of the active thiol compound through enzymatic hydrolysis.
Improved Bioavailability: The less polar thioester may facilitate transport across cell membranes compared to the more polar free thiol.
Interactions of this compound with Macromolecular Systems and Biological Targets
The interaction of this compound with macromolecular systems is primarily centered on its biotransformation by enzymes. As a substrate, its primary biological targets are hydrolytic enzymes capable of cleaving its ester bonds.
Enzymatic Interactions: The most significant interactions are with esterases and thioesterases. These enzymes possess active sites tailored to hydrolyze ester linkages. The biotransformation process can be a two-step event:
An initial hydrolysis of the acetate ester by a carboxylesterase to yield 3-(acetylmercapto)hexanol.
A subsequent hydrolysis of the thioester linkage by a thioesterase to release the free thiol, 3-mercaptohexan-1-ol.
The specificity of these interactions depends on the particular enzymes present in the biological system (e.g., human liver, microorganisms, plant tissues). The compound fits into the enzyme's active site, where a catalytic residue (often a serine) attacks the carbonyl carbon of the ester or thioester, leading to the cleavage of the bond and release of the alcohol and corresponding acid.
Potential for Other Interactions: While the primary interactions are enzymatic, the released thiol, 3-mercaptohexan-1-ol, is a reactive molecule. Free thiols are known to interact with various biological targets. They can participate in redox reactions and are capable of forming disulfide bonds with cysteine residues in proteins. This covalent modification could potentially alter the structure and function of proteins, although specific studies on the downstream targets of 3-mercaptohexan-1-ol released from its precursor are not extensively detailed in the public literature.
Advanced Analytical Methodologies for 3 Acetylmercapto Hexyl Acetate Analysis
Spectroscopic Characterization of 3-(Acetylmercapto)hexyl Acetate (B1210297) (e.g., IR, MS, NMR)
The precise identification and structural elucidation of 3-(acetylmercapto)hexyl acetate rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure of the compound.
Infrared (IR) Spectroscopy:
While a publicly available experimental IR spectrum for this compound is not readily found, its characteristic absorption bands can be predicted based on its functional groups. The spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups (C=O) of the ester and thioester functionalities. These would typically appear in the region of 1690-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester group would be visible between 1000 and 1300 cm⁻¹. The presence of the sulfur atom in the thioester linkage influences the vibrational frequencies, and its specific C-S stretching bands would be observed, albeit weaker, in the fingerprint region of the spectrum. For comparison, the IR spectrum of a related compound, hexyl acetate, shows a prominent C=O stretch around 1740 cm⁻¹ and C-O stretches between 1200 and 1300 cm⁻¹. nih.govchegg.comchemicalbook.com
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In gas chromatography-mass spectrometry (GC-MS) analysis, the compound would undergo ionization, typically electron ionization (EI), leading to the formation of a molecular ion and various fragment ions. The molecular ion peak would confirm the compound's molecular weight of 218.32 g/mol . nih.gov Common fragmentation patterns would involve the loss of the acetyl group (CH₃CO), the acetoxy group (CH₃COO), and cleavage at the thioester linkage. The mass spectrum of the related compound, 3-mercaptohexyl acetate, shows characteristic ions that can be useful for comparison. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, including ¹H and ¹³C NMR, is essential for detailing the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would display distinct signals for the protons in the hexyl chain, the acetyl groups, and the proton on the carbon bearing the thioester. The chemical shifts and splitting patterns of these signals would provide information about the connectivity of the atoms. For instance, the protons of the methyl group in the acetate would likely appear as a singlet around 2.0 ppm.
¹³C NMR: The carbon NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The carbonyl carbons of the ester and thioester groups would have characteristic chemical shifts in the downfield region (typically >170 ppm). The carbons of the hexyl chain would appear at different chemical shifts depending on their proximity to the ester and thioester groups.
Chromatographic Techniques for Separation and Quantification of this compound in Complex Samples
Due to its volatile nature, gas chromatography (GC) is the primary chromatographic technique for the separation and quantification of this compound in complex matrices such as food and beverages.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a widely used method for the analysis of volatile compounds like this compound. The sample is first introduced into the GC, where the compound is separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer for detection and identification. The retention time in the GC provides a characteristic identifier, while the mass spectrum confirms the compound's identity.
Sample Preparation:
Effective sample preparation is crucial for the accurate analysis of trace amounts of this compound. Common techniques include:
Solid-Phase Microextraction (SPME): This is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in a liquid sample. The volatile compounds, including this compound, adsorb to the fiber and are then thermally desorbed into the GC inlet.
Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for a higher concentration of the analyte.
These extraction techniques are often used in the analysis of volatile sulfur compounds in wine and other beverages.
Development of Innovative Analytical Platforms for High-Sensitivity Detection of this compound
The demand for rapid and highly sensitive detection methods has driven the development of innovative analytical platforms.
Multidimensional Gas Chromatography (MDGC):
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution and peak capacity compared to conventional GC. In GCxGC, two columns with different stationary phases are coupled, providing a more detailed separation of complex mixtures. This is particularly useful for resolving co-eluting compounds in intricate samples like coffee or wine, enabling more accurate quantification of trace components like this compound.
Electronic Noses (E-noses):
Electronic noses are devices equipped with an array of gas sensors that respond to volatile compounds. Each sensor has a different selectivity, and the combined response of the array creates a unique "fingerprint" for a specific aroma profile. While not providing the detailed molecular information of MS, e-noses can be used for rapid screening and quality control of products where the aroma profile, potentially including this compound, is a key characteristic.
Biosensors:
Biosensors are emerging as a promising technology for the highly sensitive and selective detection of various chemical compounds. For a thiol-containing compound like this compound, biosensors could be designed based on several principles:
Enzyme-Based Biosensors: An immobilized enzyme that specifically reacts with the thiol group could be used. The product of this reaction could then be detected electrochemically or optically.
Affinity-Based Biosensors: These could utilize materials with a high affinity for thiol groups, such as gold nanoparticles. The binding of the thiol to the nanoparticles can induce a colorimetric or electrochemical change that can be measured.
These innovative platforms hold the potential for real-time, on-site analysis, which would be highly beneficial for quality control in the food and fragrance industries.
Emerging Research Frontiers and Interdisciplinary Applications for 3 Acetylmercapto Hexyl Acetate
Design and Application of 3-(Acetylmercapto)hexyl Acetate (B1210297) as a Chemical Probe in Mechanistic Biology
While direct studies employing 3-(acetylmercapto)hexyl acetate as a chemical probe in mechanistic biology are limited, its chemical structure suggests significant potential for such applications. The compound possesses two key functional groups: an ester and a thioester. These groups can be susceptible to hydrolysis under specific biological conditions, potentially catalyzed by various enzymes. This inherent reactivity forms the basis for its prospective design as a chemical probe.
The acetyl group on the sulfur atom can be conceptualized as a "protecting group" for the more reactive thiol. Thioesters are known to be more reactive than their oxygen-containing ester counterparts. The controlled release of the free thiol, 3-mercaptohexyl acetate, or subsequently 3-mercaptohexan-1-ol after further hydrolysis, could be triggered by specific enzymes like esterases or thiolases present in a biological system. This controlled release mechanism makes this compound a candidate for a "pro-fragrance" or "pro-drug" delivery system, where the active, and often more volatile or reactive, thiol is released in a targeted manner. nih.gov
The design of such a chemical probe would involve synthesizing analogs of this compound with varied acyl and alkyl chains to modulate the rate of hydrolysis and specificity for particular enzymes. For instance, altering the length of the acetate group or the hexyl chain could influence its interaction with the active site of an enzyme. The release of the thiol could be monitored using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or by tagging the molecule with a fluorescent reporter.
Furthermore, the interaction of the released thiol with biological macromolecules could be investigated. Thiols are known to interact with proteins, for example, through the formation of disulfide bonds with cysteine residues. researchgate.net By using this compound as a precursor, researchers could study the dynamics of thiol-protein interactions in a controlled fashion within a cellular or in-vitro environment. This could provide insights into signaling pathways and metabolic processes where thiols play a crucial role. nih.gov
Computational Chemistry and Molecular Modeling of this compound Structure-Activity Relationships
Computational chemistry and molecular modeling offer powerful tools to investigate the structure-activity relationships (SAR) of molecules like this compound, particularly in the context of its sensory properties. Although specific computational studies on this compound are not extensively documented, the methodologies for modeling odorant-receptor interactions are well-established and can be readily applied. nih.govresearchgate.netresearchgate.net
The primary goal of such studies would be to understand how the molecular features of this compound contribute to its characteristic odor profile, which is often described as having both fruity and sulfurous notes. nih.gov This involves building a three-dimensional model of the molecule and simulating its interaction with olfactory receptors (ORs). Since the experimental structures of most ORs are not available, homology modeling is a common approach, using the known structures of other G-protein coupled receptors (GPCRs) as templates. researchgate.net
Once a model of a relevant OR is constructed, docking simulations can be performed to predict the binding pose and affinity of this compound within the receptor's binding pocket. These simulations can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the ester and thioester groups of this compound are likely to be important for its interaction with specific amino acid residues in the OR.
Molecular dynamics (MD) simulations can further refine the understanding of the binding process by simulating the dynamic behavior of the ligand-receptor complex over time. nih.gov This can provide insights into the conformational changes that occur upon binding and how these changes lead to receptor activation.
To establish a clear SAR, a series of related thiol compounds would be modeled and their predicted binding affinities correlated with their known odor profiles. This comparative approach can help to identify the specific molecular determinants of different odor qualities.
| Compound Name | Chemical Structure | Reported Odor Characteristics | Reference |
|---|---|---|---|
| 3-Mercaptohexan-1-ol | HS(CH₂)₂CH(OH)(CH₂)₂CH₃ | Tropical fruit, grapefruit, passion fruit, savory, egg, broth | leffingwell.comthegoodscentscompany.comperfumerflavorist.comulprospector.com |
| 3-Mercaptohexyl Acetate | HS(CH₂)₂CH(OCOCH₃)(CH₂)₂CH₃ | Tropical fruit, passion fruit, black currant | nih.gov |
| 4-Mercapto-4-methylpentan-2-one | CH₃C(O)CH₂C(CH₃)(SH)CH₃ | Black currant, boxwood | nih.gov |
| 2-Furfurylthiol | C₄H₃OCH₂SH | Roasted coffee | nih.govfrontiersin.org |
Research on the Role of this compound in Chemosensory Perception Mechanisms (focus on chemical aspects, not consumer applications)
The perception of this compound's aroma is a complex process rooted in its chemical structure and its interaction with the olfactory system. The dual "fruity" and "sulfurous" character of its scent highlights the intricate nature of chemosensory perception, where a single molecule can elicit multiple odor percepts. nih.gov This is likely due to the activation of a specific combination of olfactory receptors (ORs).
Research into the chemosensory perception of this compound from a chemical standpoint would involve identifying the specific ORs that it activates. This can be achieved through in-vitro assays using cell lines that express individual human ORs. By exposing these cells to this compound and measuring their response, researchers can create a "receptor activation pattern" for the molecule.
Furthermore, studying the perception of its enantiomers, if they can be synthesized, would provide valuable information. It is well-established in flavor and fragrance chemistry that different enantiomers of a chiral molecule can have distinct odors. leffingwell.com Investigating the stereoisomers of this compound would help to understand the stereospecificity of the ORs that bind to it.
Q & A
Q. What synthetic methodologies are recommended for 3-(Acetylmercapto)hexyl acetate, and how can reaction efficiency be optimized in academic laboratories?
Methodological Answer: Synthesis routes for thiol-containing esters like this compound often involve nucleophilic substitution or esterification under controlled conditions. For example, mercaptoacetate derivatives may be synthesized via thiol-acetyl exchange using catalysts like DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane). Reaction optimization should focus on:
- Catalyst selection (e.g., acid/base catalysts for esterification)
- Temperature control (reflux vs. room temperature) to minimize side reactions
- Purification strategies (e.g., column chromatography with silica gel or distillation for volatile byproducts)
Reference synthetic protocols for structurally similar compounds, such as (4Z)-4-hexenyl acetate, which employs X-ray crystallography to confirm stereochemistry .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer: Key techniques include:
- NMR spectroscopy : Use - and -NMR to confirm ester and thiol groups. For example, the acetyl group typically resonates at δ ~2.0 ppm, while thiol protons may require deuterated solvents for clarity .
- GC-MS : Identify fragmentation patterns (e.g., loss of acetyl or hexyl groups) and compare retention indices with databases .
- IR spectroscopy : Confirm C=O (1740–1720 cm) and S-H (2550–2600 cm) stretches.
Stereochemical considerations : If stereoisomers are present, employ chiral columns in GC or NOESY in NMR .
Q. What safety protocols are essential when handling thiol-containing compounds like this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential volatile thiol emissions .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact, as thiols can cause irritation .
- First-aid measures : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, boiling point) of this compound?
Methodological Answer: Contradictions often arise from impurities or isomerization. Strategies include:
- Purity validation : Use HPLC (>98% purity threshold) and differential scanning calorimetry (DSC) to assess crystallinity .
- Isomer-specific analysis : Employ chiral chromatography or enantioselective NMR shifts to distinguish stereoisomers .
- Standardized reporting : Adhere to ASTM or ISO guidelines for measuring boiling points (e.g., reduced-pressure distillation) .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C) and monitor via UV-Vis spectroscopy for thiol oxidation (absorbance at 260 nm) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds and identify degradation products via GC-MS .
Q. How can the acetylmercapto functional group’s reactivity be leveraged to study interactions with biological macromolecules?
Methodological Answer:
- Thiol-disulfide exchange : Use Ellman’s assay to quantify free thiol groups in protein-binding studies .
- Surface plasmon resonance (SPR) : Immobilize the compound on gold sensors to monitor real-time interactions with enzymes (e.g., acetyltransferases) .
- Molecular docking : Model interactions using software like AutoDock Vina, guided by X-ray crystallographic data of similar thiol-protein complexes .
Q. What challenges arise in synthesizing enantiomerically pure this compound, and how can they be addressed?
Methodological Answer:
- Chiral resolution : Use lipase-catalyzed kinetic resolution or chiral auxiliary agents .
- Asymmetric synthesis : Explore Sharpless epoxidation or Evans oxazolidinone methodologies for stereocontrol .
Q. How should researchers validate analytical methods for quantifying trace impurities in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
